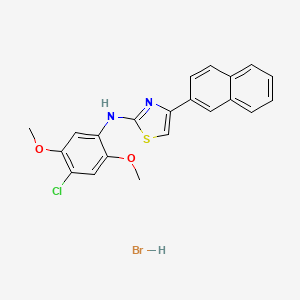![molecular formula C20H21N3O8S B5183770 5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5183770.png)
5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.
作用機序
MRS2500 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is activated by the binding of ADP, which leads to the activation of G proteins and subsequent signaling pathways. MRS2500 binds to the P2Y1 receptor and prevents the binding of ADP, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2500 has been shown to have various biochemical and physiological effects. In platelets, MRS2500 inhibits ADP-induced platelet aggregation and secretion of granules containing ADP and serotonin. In the central nervous system, MRS2500 modulates the release of neurotransmitters such as glutamate and GABA.
実験室実験の利点と制限
One of the advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors. However, one limitation of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the research of MRS2500. One direction is the development of MRS2500 as a therapeutic agent for the prevention and treatment of thrombosis. Another direction is the investigation of MRS2500 as a potential drug candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to understand the precise mechanisms of action of MRS2500 and its effects on other physiological processes.
合成法
MRS2500 is synthesized by the reaction of 5-aminoisophthalic acid with 4-(4-methyl-1-piperidinyl)-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields MRS2500 as a white powder with a purity of over 99%.
科学的研究の応用
MRS2500 has been extensively studied in various scientific research fields. One of the major applications of MRS2500 is in platelet aggregation research. Platelets play a crucial role in hemostasis, but their overactivation can lead to thrombosis, which is a major cause of cardiovascular diseases. MRS2500 has been shown to inhibit platelet aggregation by blocking the P2Y1 receptor, making it a potential therapeutic agent for the prevention and treatment of thrombosis.
Another application of MRS2500 is in the study of the central nervous system. The P2Y1 receptor is expressed in various regions of the brain and is involved in neurotransmitter release. MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, making it a potential drug candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
5-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S/c1-12-4-6-22(7-5-12)17-3-2-16(11-18(17)23(28)29)32(30,31)21-15-9-13(19(24)25)8-14(10-15)20(26)27/h2-3,8-12,21H,4-7H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBAQHGBYLROFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)
![2-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5183746.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)

![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)